molecular formula C14H13N5S B2984787 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine CAS No. 1210841-91-0

4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine

Cat. No.: B2984787
CAS No.: 1210841-91-0
M. Wt: 283.35
InChI Key: WMFYEUMPGIBRBL-UHFFFAOYSA-N
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Description

4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential biological activities This compound is characterized by its complex structure, which includes a thiazole ring, a pyrimidine ring, and a toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-toluidine with thioamide to form the thiazole ring, followed by the introduction of the pyrimidine ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

  • 4-[2-(4-Aminophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine
  • 4-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine
  • 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine

Comparison: Compared to similar compounds, 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine is unique due to the presence of the toluidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-9-2-4-10(5-3-9)18-14-17-8-12(20-14)11-6-7-16-13(15)19-11/h2-8H,1H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYEUMPGIBRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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